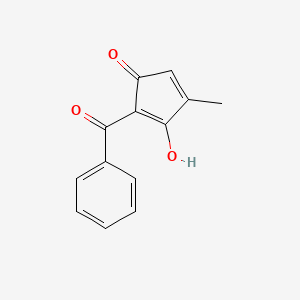
(2-Methyl-4-oxopentan-3-yl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4-oxopentan-3-yl) benzoate is an organic compound with the molecular formula C12H14O3 It is a benzoate ester derivative, characterized by the presence of a benzoate group attached to a 2-methyl-4-oxopentan-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-oxopentan-3-yl) benzoate typically involves the esterification of benzoic acid with the corresponding alcohol, 2-Methyl-4-oxopentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Benzoic acid+2-Methyl-4-oxopentan-3-olH2SO4(2-Methyl-4-oxopentan-3-yl) benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
(2-Methyl-4-oxopentan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
(2-Methyl-4-oxopentan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of (2-Methyl-4-oxopentan-3-yl) benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl benzoate: A simpler ester with similar chemical properties but different applications.
Ethyl benzoate: Another benzoate ester with a slightly different alkyl group.
Isopropyl benzoate: Similar structure but with an isopropyl group instead of the 2-Methyl-4-oxopentan-3-yl moiety.
Uniqueness
(2-Methyl-4-oxopentan-3-yl) benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoate group with a 2-Methyl-4-oxopentan-3-yl moiety makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
(2-methyl-4-oxopentan-3-yl) benzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)12(10(3)14)16-13(15)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChIキー |
JHOCTYPUTPORIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C)OC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)

![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)


![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
